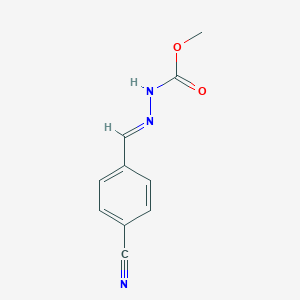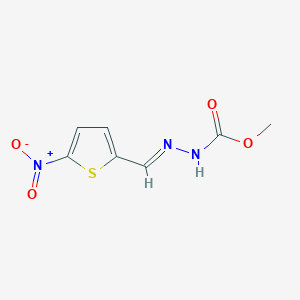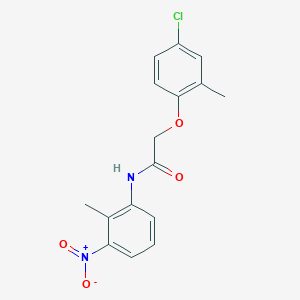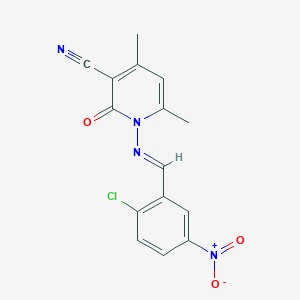![molecular formula C17H17N3O2S B323145 N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE](/img/structure/B323145.png)
N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE is a complex organic compound with the molecular formula C17H17N3O2S and a molecular weight of 327.4 g/mol This compound is known for its unique chemical structure, which includes a benzamide core substituted with a methyl group and a phenylacetyl hydrazino carbothioyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Phenylacetyl Hydrazine: Phenylacetic acid is reacted with hydrazine hydrate under acidic conditions to form phenylacetyl hydrazine.
Thioamide Formation: The phenylacetyl hydrazine is then reacted with carbon disulfide in the presence of a base to form the corresponding thioamide.
Coupling Reaction: The thioamide is coupled with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-N-{[2-(phenylacetyl)hydrazino]carbonothioyl}benzamide: A closely related compound with similar chemical structure and properties.
N-{[2-(phenylacetyl)hydrazino]carbothioyl}benzamide: Lacks the methyl group on the benzamide core.
3-methyl-N-{[2-(phenylacetyl)hydrazino]carbothioyl}aniline: Contains an aniline group instead of a benzamide core.
Uniqueness
N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-PHENYLACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H17N3O2S |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
3-methyl-N-[[(2-phenylacetyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C17H17N3O2S/c1-12-6-5-9-14(10-12)16(22)18-17(23)20-19-15(21)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21)(H2,18,20,22,23) |
InChI-Schlüssel |
GDDBWHHEAMEJDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC(=S)NNC(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NNC(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3-chloro-2-methylanilino)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B323066.png)
![4-oxo-N-phenyl-4-[2-(1-thien-2-ylethylidene)hydrazino]butanamide](/img/structure/B323067.png)
![4,6-dimethyl-1-{[(1E)-1-(4-nitrophenyl)ethylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323069.png)
![1-[(9-Anthrylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323071.png)
![1-[(2,6-Dichlorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323072.png)
![1-({(1E)-[2-(benzyloxy)phenyl]methylene}amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323075.png)
![1-{[(1E)-(4-methoxy-1-naphthyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B323076.png)
![4,6-dimethyl-1-[(2-naphthylmethylene)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B323077.png)

![1-[(4-Isopropylbenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B323084.png)
![1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile](/img/structure/B323085.png)
